3-Nitropyridine, 2-(4-methylphenyl)-
Description
3-Nitropyridine, 2-(4-methylphenyl)- is a nitropyridine derivative characterized by a pyridine ring substituted with a nitro group (-NO₂) at position 3 and a 4-methylphenyl group (-C₆H₄CH₃) at position 2.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-nitropyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-4-6-10(7-5-9)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |
InChI Key |
RQQJAMKQXWKJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Reactivity
The presence of the nitro group in 3-nitropyridine derivatives increases their electrophilicity, making them valuable intermediates in organic synthesis. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The electron-withdrawing nature of the nitro group facilitates nucleophilic attacks at the pyridine ring. Research has shown that nucleophiles preferentially attack the 4-position when using 3-nitropyridine as a substrate .
- Amination Reactions : Selective amination of 3-nitropyridine can be achieved under specific conditions, leading to derivatives such as 2-amino-5-nitropyridine with high yields .
- Functionalization : The compound can be functionalized through various synthetic routes, allowing for the introduction of different substituents that can modify its chemical properties and biological activity.
Research indicates that nitropyridines, including 3-nitropyridine, 2-(4-methylphenyl)-, exhibit diverse biological activities. Some notable applications include:
- Antimicrobial Agents : Certain derivatives have demonstrated potential as antimicrobial agents by interacting with bacterial enzymes or disrupting cellular processes.
- Neurochemical Modulation : The structural features suggest potential therapeutic applications in modulating neurochemical pathways, which could be beneficial in treating neurological disorders.
- Enzyme Inhibition : Studies have shown that nitropyridine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, highlighting their potential as drug candidates .
Synthetic Routes
Several synthetic methods have been developed for producing 3-nitropyridine derivatives:
Case Studies
- Antimicrobial Efficacy Study : A study investigated the effectiveness of various nitropyridine derivatives against Mycobacterium tuberculosis. Structural modifications were found to enhance bioactivity significantly.
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of nitropyridine derivatives on cancer cell lines. Results indicated promising activity in inhibiting tumor growth, suggesting potential for anticancer drug development.
- Mechanistic Insights into Enzyme Interaction : Research into enzyme inhibition mechanisms revealed that specific nitropyridine derivatives could disrupt critical cellular processes, providing insights into their therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SN_NN
Ar)**
The nitro group at the 3-position activates the pyridine ring for nucleophilic substitution. Reactions with sulfur nucleophiles proceed regioselectively at the nitro-bearing position:
Mechanistic Insights :
-
The nitro group stabilizes the Meisenheimer intermediate during the substitution process.
-
Steric hindrance from the 4-methylphenyl group at the 2-position directs nucleophilic attack to the 3-nitro position .
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group under controlled conditions:
Key Observations :
-
Catalytic hydrogenation preserves the pyridine ring integrity.
-
Stoichiometric reductions (e.g., Fe/HCl) may require longer reaction times .
Electrophilic Substitution
Despite the deactivating nitro group, the 4-methylphenyl substituent enables limited electrophilic substitution:
| Reaction | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Bromination | Br | |||
| , FeBr | ||||
| , 80°C | 5-Bromo-3-nitro-2-(4-methylphenyl)pyridine | Para to nitro group |
Mechanistic Notes :
Coupling Reactions
The nitro group facilitates palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst System | Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh | ||||
| ) | |||||
| , K | |||||
| CO | |||||
| Phenylboronic acid | 3-Phenyl-2-(4-methylphenyl)pyridine | 72% |
Limitations :
Ring Transformation Reactions
Under strongly acidic or basic conditions, ring-opening and recyclization pathways are observed:
| Reaction | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| Hydrolysis | H | |||
| SO | ||||
| , 100°C | 4-Methylbenzamide + Nitroacetamide | Acid-catalyzed cleavage | ||
| Aminolysis | NH | |||
| , DMF, 120°C | 3-Amino-2-(4-methylphenyl)pyridine | Ring contraction |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Nitropyridine Derivatives
Key Observations:
- Substituent Effects on Lipophilicity: The 4-methylphenyl group in 2-(4-methylphenyl) Indolizine contributes to a high log P (3.73), indicating significant lipophilicity .
- Electronic Effects: The nitro group at position 3 in nitropyridines (e.g., 4-Methyl-3-nitropyridin-2-amine) enhances electrophilicity, facilitating nucleophilic substitution reactions critical in agrochemical synthesis .
- Steric Hindrance: Bulky substituents like 4-methylphenyl may reduce reactivity compared to smaller groups (e.g., -NH₂ or -OCH₃), as seen in slower reaction kinetics for analogous compounds .
Pharmacokinetic and Drug-Likeness Profiles
Table 2: In-Silico Pharmacokinetic Comparisons
*Estimated using computational tools (e.g., XLogP3).
Key Findings:
- The 4-methylphenyl group in 2-(4-methylphenyl) Indolizine enhances lipophilicity (log P = 3.73), correlating with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation . Similar trends are expected for 3-Nitropyridine, 2-(4-methylphenyl)-.
- Nitro groups generally reduce solubility, as seen in 4-Methyl-3-nitropyridin-2-amine, which has moderate solubility despite a smaller molecular weight .
Preparation Methods
Nucleophilic Aromatic Substitution
Alternatively, the 2-hydroxyl group in 4-chloro-3-nitropyridin-2-ol (from diazotization) can be converted to a tosylate using 4-methylbenzenesulfonyl chloride. As demonstrated in the Degruyter study, 3-nitropyridin-2-ol derivatives react with tosyl chloride in acetonitrile at 0°C, forming 3-nitropyridin-2-yl tosylate. This tosylate intermediate undergoes nucleophilic displacement with a 4-methylphenyl Grignard reagent (e.g., 4-methylphenylmagnesium bromide) in tetrahydrofuran (THF) at −78°C, yielding the target compound.
One-Pot Synthesis via Tosylation and Coupling
The Degruyter protocol offers a streamlined one-pot method for functionalizing 3-nitropyridines:
-
Acetamidation : 3-Nitropyridine is treated with acetic anhydride and a catalytic amount of sulfuric acid to form 3-acetamidopyridine.
-
Tosylation : The acetamide intermediate reacts with 4-methylbenzenesulfonyl chloride in dichloromethane, yielding 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate.
-
Deprotection and Coupling : Hydrolysis of the acetamide group with aqueous HCl, followed by a copper-catalyzed Ullmann coupling with 4-methyliodobenzene, affords 2-(4-methylphenyl)-3-nitropyridine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tosylation | TsCl, CH₂Cl₂, 0°C, 2 hr | 85 |
| Ullmann Coupling | CuI, K₂CO₃, DMF, 120°C, 24 hr | 65 |
Comparative Analysis of Synthetic Routes
Q & A
Q. Key Table: Synthesis Conditions
| Reagent | Solvent | Temperature | Yield | Characterization Methods |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine + p-cresol | Acetonitrile | 80°C, 8 hrs | 68% | IR, H NMR, C NMR, GC-MS |
What spectroscopic techniques are used to confirm the structure of 3-Nitropyridine, 2-(4-methylphenyl)-?
Answer:
- IR Spectroscopy: Identifies nitro (1520–1350 cm) and aryl ether (1250–1150 cm) functional groups.
- H NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
- GC-MS: Confirms molecular ion peaks (e.g., [M] at m/z 230) and fragmentation patterns .
How can researchers address contradictions in spectral data across studies for nitro-substituted pyridine derivatives?
Answer:
Contradictions may arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies:
- Use deuterated solvents with internal standards (e.g., TMS for NMR).
- Cross-validate with computational methods (DFT for NMR chemical shifts).
- Compare with structurally analogous compounds, such as 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine or 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine .
How does substituent position on the phenyl ring affect the physicochemical properties of 3-nitropyridine derivatives?
Answer:
- Electron-withdrawing groups (e.g., -NO, -Cl) reduce electron density on the pyridine ring, decreasing solubility in non-polar solvents.
- Steric effects from bulky substituents (e.g., 4-chloro-3,5-dimethylphenoxy) hinder crystallization, as seen in analogs with lower melting points (e.g., 80°C for 246862-63-5 vs. 255–257°C for simpler derivatives ).
What strategies are effective for designing derivatives of 3-Nitropyridine, 2-(4-methylphenyl)- with enhanced bioactivity?
Answer:
- Heterocyclic modifications: Introduce oxazolo[4,5-d]pyrimidine moieties to improve binding affinity, as demonstrated in derivatives like 2-(4-methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidines .
- Positional isomerism: Explore pyridine ring orientation (e.g., 2-, 3-, or 4-position) to optimize interactions with biological targets .
What are the solubility characteristics of 3-Nitropyridine, 2-(4-methylphenyl)- in common organic solvents?
Answer:
Solubility is highest in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) and moderate in ethanol or ethyl acetate. Fluorescence studies in THF show concentration-dependent intensity, suggesting aggregation at >1 mM .
How can synthetic protocols for 3-Nitropyridine, 2-(4-methylphenyl)- be optimized for scale-up?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
